molecular formula C19H21N3O B5666709 1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylcarbonyl)piperazine

1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B5666709
M. Wt: 307.4 g/mol
InChI Key: MRFMFSULFIYLMW-VMPITWQZSA-N
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Description

The compound "1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylcarbonyl)piperazine" is a synthetic chemical that has been studied for various applications in medicinal chemistry and organic synthesis. This compound is part of a larger class of piperazine derivatives that are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis methods for piperazine derivatives, similar to "1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylcarbonyl)piperazine," often involve multi-step processes that include acetylation, amination, and hydrolytic kinetic resolution. For example, the asymmetric synthesis of related compounds can be achieved using hydrolytic kinetic resolution with salenCo(III)OAc complexes (Kulig, Nowicki, & Malawska, 2007). Moreover, the chemical structure of similar piperazine derivatives can be confirmed through techniques like IR, 1HNMR, and MS, with yields reported over 56.9% (Wang Xiao-shan, 2011).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives, including "1-(3-phenyl-2-propen-1-yl)-4-(3-pyridinylcarbonyl)piperazine," involves detailed spectroscopic examination. Techniques such as IR, NMR, and mass spectrometry are essential tools for confirming the molecular structure and assessing the purity of synthesized compounds.

Chemical Reactions and Properties

Piperazine compounds, including the one , can participate in various chemical reactions, contributing to their diverse pharmacological activities. They are known to show significant antiarrhythmic and antihypertensive activities, which are believed to be related to their alpha-adrenolytic properties, dependent on the specific phenylpiperazine moiety present (Malawska et al., 2002).

properties

IUPAC Name

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c23-19(18-9-4-10-20-16-18)22-14-12-21(13-15-22)11-5-8-17-6-2-1-3-7-17/h1-10,16H,11-15H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFMFSULFIYLMW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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